molecular formula C17H12FN5 B2542558 FPTQ

FPTQ

Cat. No.: B2542558
M. Wt: 305.31 g/mol
InChI Key: RTUBNVSZHGWRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)thio)isoquinoline involves the reaction of isoquinoline with 4-fluorothiophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)thio)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-fluorophenyl)thio)isoquinoline has several applications in scientific research:

    Chemistry: Used as a tool to study the structure and function of mGluR1 receptors.

    Biology: Helps in understanding the role of mGluR1 in cellular signaling and neurobiology.

    Medicine: Potential therapeutic agent for conditions involving mGluR1, such as neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

1-((4-fluorophenyl)thio)isoquinoline exerts its effects by binding to the allosteric site of mGluR1 receptors, thereby inhibiting their activity. This inhibition prevents the receptor from responding to its natural ligand, glutamate, leading to a decrease in intracellular calcium mobilization. The compound shows high specificity for mGluR1 over other metabotropic glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-fluorophenyl)thio)isoquinoline stands out due to its high specificity and potency as an mGluR1 antagonist. Unlike other compounds, it exhibits minimal inhibition of mGluR5 receptors, making it a valuable tool for selective studies of mGluR1 .

Properties

IUPAC Name

6-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c1-11-16(13-6-7-14-12(10-13)4-2-8-19-14)21-22-23(11)15-5-3-9-20-17(15)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUBNVSZHGWRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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